molecular formula C5H7N3O11 B8333029 Propanoic acid, 3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]- CAS No. 67406-79-5

Propanoic acid, 3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]-

Cat. No. B8333029
CAS RN: 67406-79-5
M. Wt: 285.12 g/mol
InChI Key: WKOZYVCJMAHTPP-UHFFFAOYSA-N
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Patent
US06180664B2

Procedure details

0.0074 mol of KMnO4 is added in portions, with vigorous stirring, to a solution of 0.0037 mol of pentaerythrityl trinitrate (PETriN), 5.5 ml of benzene, 9 ml of water and 0.15 ml of Aliquat® 336. When the addition has ended, the temperature is kept at 15° C. for 2 hours. Aqueous hydrogensulfite solution is then added, the mixture is acidified with H2SO4 and the benzene layer is separated off. After removal of the solvent, 3-nitryloxy-2,2-bis(nitryloxymethyl)propionic acid (Tri-PA) is obtained as a solid residue, which is recrystallized several times from methylene chloride. Yield: 72%.
Name
Quantity
0.0074 mol
Type
reactant
Reaction Step One
Quantity
0.0037 mol
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
catalyst
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-][Mn](=O)(=O)=O.[K+].[CH2:7]([OH:24])[C:8]([CH2:19][O:20][N+:21]([O-:23])=[O:22])([CH2:14][O:15][N+:16]([O-:18])=[O:17])[CH2:9][O:10][N+:11]([O-:13])=[O:12].S([O-])(O)=[O:26].OS(O)(=O)=O>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O.C1C=CC=CC=1>[N+:16]([O:15][CH2:14][C:8]([CH2:19][O:20][N+:21]([O-:23])=[O:22])([CH2:9][O:10][N+:11]([O-:13])=[O:12])[C:7]([OH:26])=[O:24])([O-:18])=[O:17] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.0074 mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
0.0037 mol
Type
reactant
Smiles
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O
Name
Quantity
0.15 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
5.5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the benzene layer is separated off
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])OCC(C(=O)O)(CO[N+](=O)[O-])CO[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.